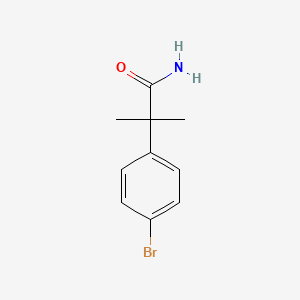

2-(4-Bromophenyl)-2-methylpropanamide

描述

2-(4-Bromophenyl)-2-methylpropanamide is a chemical compound that is structurally related to various research compounds discussed in the provided papers. Although none of the papers directly analyze this exact compound, they do provide insights into similar brominated amides and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated amides, such as the ones described in the papers, typically involves the reaction of appropriate bromoalkanoyl derivatives with other chemical entities. For instance, the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides have been investigated, leading to various products depending on the substitution pattern on the nitrogen atom . Additionally, base-promoted reactions with 2-bromo-2-methylpropanamides have been shown to afford oxazolidinones and spiro-oxazolidinones . These methods could potentially be adapted for the synthesis of 2-(4-Bromophenyl)-2-methylpropanamide.

Molecular Structure Analysis

The molecular structure of brominated amides is often characterized using X-ray diffraction techniques, which provide detailed information about the crystal packing and intermolecular interactions . For example, antipyrine derivatives with bromo substituents have been shown to crystallize in the monoclinic P21/c space group, with molecular sheets primarily formed by hydrogen bonds . Similarly, the molecular geometry and vibrational frequencies of related compounds have been calculated using density functional theory (DFT), which could be applied to 2-(4-Bromophenyl)-2-methylpropanamide to predict its structure and properties .

Chemical Reactions Analysis

The chemical reactivity of brominated amides can be complex, with various pathways possible depending on the reaction conditions and the structure of the starting materials. For example, photocyclization of N-(2-bromoalkanoyl) derivatives can lead to dehydrobromination, cyclization, and bromo-migration products . The base-promoted reactions of β-enaminones with 2-bromo-2-methylpropanamides result in the formation of oxazolidinones and spiro-oxazolidinones . These reactions highlight the potential for 2-(4-Bromophenyl)-2-methylpropanamide to undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated amides can be deduced from spectroscopic data, X-ray diffraction analysis, and computational studies. For instance, the electronic properties such as HOMO and LUMO energies, as well as thermodynamic properties, have been calculated for related compounds . The molecular electrostatic potential (MEP) surface map can provide insights into the chemical reactivity of the molecule . Additionally, the antimicrobial activity of similar compounds has been evaluated, although they exhibited low activity against various strains of bacteria and fungi . These studies provide a foundation for understanding the properties of 2-(4-Bromophenyl)-2-methylpropanamide.

科学研究应用

-

Antimicrobial and Antiproliferative Agents

- Field : Pharmacology

- Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which has a similar structure, has been studied for its antimicrobial and anticancer properties .

- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

-

Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine

- Field : Organic Chemistry

- Application : The synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine from 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine is reported .

- Method : The key intermediate 2,4,6-tris(4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate .

- Results : The synthesis resulted in the successful production of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine .

安全和危害

The specific safety and hazards associated with 2-(4-Bromophenyl)-2-methylpropanamide are not explicitly detailed in the available literature. However, related compounds have been analyzed for their safety and hazards15161718.

未来方向

The future directions for research on 2-(4-Bromophenyl)-2-methylpropanamide are not explicitly detailed in the available literature. However, related compounds have shown potential biological activity, including anti-inflammatory, anti-cancer, and anti-tuberculosis effects192021.

Please note that the information provided is based on the available literature and may not be fully applicable to 2-(4-Bromophenyl)-2-methylpropanamide. Further research is needed to provide a comprehensive analysis of this specific compound.

属性

IUPAC Name |

2-(4-bromophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLVTOOFPHQBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590597 | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-2-methylpropanamide | |

CAS RN |

850144-81-9 | |

| Record name | 2-(4-Bromophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)